molecular formula C15H21NO3 B294869 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate

1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate

Cat. No. B294869
M. Wt: 263.33 g/mol
InChI Key: FHILPKJQDVQFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its trade name, Mexedrone, and is classified as a research chemical. In

Mechanism of Action

The exact mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This may explain its stimulant properties and potential as a treatment for depression.
Biochemical and Physiological Effects
Research has shown that 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate can lead to increased heart rate, blood pressure, and body temperature. It has also been found to cause changes in behavior, such as increased sociability and talkativeness. These effects are similar to those of other stimulant substances.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate in lab experiments is its potential as a treatment for depression and anxiety disorders. This could lead to the development of new medications that are more effective and have fewer side effects than current treatments. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted treatments.

Future Directions

There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate. One area of interest is its potential as a treatment for substance use disorders, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there is a need for more studies to investigate its long-term effects on the brain and body.

Synthesis Methods

1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine, followed by the addition of methylamine. The final product is then purified through recrystallization. This synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate has been used in scientific research to investigate its potential as a psychoactive substance. It has been found to have stimulant properties and has been compared to other substances such as amphetamines and cathinones. Research has also been conducted on its potential as a treatment for depression and anxiety disorders.

properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-pyrrolidin-1-ylpropan-2-yl 4-methoxybenzoate

InChI

InChI=1S/C15H21NO3/c1-12(11-16-9-3-4-10-16)19-15(17)13-5-7-14(18-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3

InChI Key

FHILPKJQDVQFTR-UHFFFAOYSA-N

SMILES

CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.